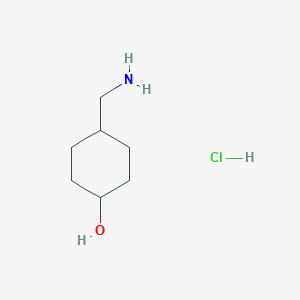

cis-4-(Aminomethyl)cyclohexanol hydrochloride

Description

Properties

IUPAC Name |

4-(aminomethyl)cyclohexan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c8-5-6-1-3-7(9)4-2-6;/h6-7,9H,1-5,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWWWGZSFABKRSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CN)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to cis-4-(Aminomethyl)cyclohexanol Hydrochloride: Properties, Synthesis, and Applications

This guide provides an in-depth analysis of cis-4-(Aminomethyl)cyclohexanol hydrochloride, a versatile bifunctional molecule of significant interest in medicinal chemistry and materials science. We will explore its fundamental chemical and physical properties, established synthetic routes, and diverse applications, offering field-proven insights for researchers, scientists, and drug development professionals. The narrative is structured to explain the causality behind experimental choices and to provide self-validating protocols, grounded in authoritative references.

Core Chemical Identity and Physicochemical Properties

This compound is a cyclohexanol derivative distinguished by the presence of a hydroxyl group and an aminomethyl group in a cis-1,4 substitution pattern on the cyclohexane ring.[1] This specific spatial arrangement is crucial as the cyclohexane ring predominantly adopts a stable chair conformation, which dictates the molecule's physical properties, reactivity, and biological interactions.[1] The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, a desirable characteristic for many pharmaceutical and research applications.

The molecule's structure, featuring both a primary amine and a primary alcohol, allows it to act as a versatile building block in organic synthesis. The amine functionality can participate in hydrogen bonding and electrostatic interactions with biological targets, making it a valuable scaffold for investigating enzyme mechanisms and protein-ligand interactions.[1]

Table 1: Key Chemical and Physical Properties

| Property | Value/Description | Source(s) |

| IUPAC Name | (4-aminomethyl)cyclohexan-1-ol;hydrochloride | [1] |

| CAS Number | 1236132-25-4 | [1] |

| Molecular Formula | C₇H₁₆ClNO | [1] |

| Molecular Weight | 165.66 g/mol | [1] |

| Appearance | Solid | [2] |

| Melting Point | 193-200 °C | [2] |

| Solubility | Soluble in polar solvents like water, methanol, and DMSO. | [3] |

| Storage Temperature | 2-8°C | [2] |

Synthesis and Industrial Production

The synthesis of this compound is a critical process for ensuring high purity and stereochemical integrity, which are paramount for its applications, particularly in drug development.

Established Laboratory-Scale Synthesis

A prevalent laboratory method involves the stereoselective reduction of a suitable precursor, followed by salt formation. A common route starts from cyclohexanone oxime, proceeding through a bicyclic intermediate which is then hydrogenated.

Step-by-Step Protocol:

-

Formation of the Bicyclic Intermediate: Cyclohexanone oxime is reacted with tert-butyl hypochlorite in a mixture of methylene chloride and ethanol at 0°C. The resulting solution is then cooled, and 1,3-cyclohexadiene is added. This mixture is stored at a low temperature for several days to form the 2-oxa-3-aza-bicyclo[2.2.2]oct-5-ene hydrochloride intermediate.[4]

-

Catalytic Hydrogenation: The bicyclic intermediate is subjected to catalytic hydrogenation using a platinum oxide catalyst under hydrogen pressure.[4] This step reduces the double bond and opens the bicyclic ring structure to yield the desired cis-aminocyclohexanol backbone.

-

Salt Formation and Purification: After the hydrogenation is complete, the catalyst is removed by filtration. Hydrochloric acid (typically a solution in dioxane) is added to the filtrate to precipitate the hydrochloride salt.[4]

-

Recrystallization: The crude product is then recrystallized from a suitable solvent, such as isopropanol, to yield the purified this compound.[4]

The choice of a platinum-based catalyst and specific reaction conditions is crucial for achieving high cis-selectivity. The hydrogenation of the bicyclic intermediate is directed by the catalyst surface, leading to the preferential formation of the cis isomer.

Visualization of the Synthesis Workflow

Caption: Synthetic pathway for this compound.

Industrial Manufacturing

Industrial-scale production of this compound generally employs similar synthetic principles but is optimized for yield, cost-effectiveness, and safety.[1] This involves process intensification, catalyst recycling, and the use of large-scale reaction vessels and purification equipment.

Applications in Scientific Research and Drug Development

The unique structural characteristics of this compound make it a valuable molecule in various scientific domains.

Medicinal Chemistry and Drug Discovery

-

Synthetic Intermediate: Its primary and most significant application is as a key intermediate in the synthesis of pharmaceuticals. It is notably used in the production of mucolytic agents, such as ambroxol hydrochloride, and related compounds.[1]

-

Antihypertensive Agent Development: Research has indicated its potential as a precursor in the development of novel antihypertensive drugs.[1][5] The molecule may serve as a scaffold to interact with enzymes or receptors involved in blood pressure regulation.[1]

-

Enzyme and Receptor Studies: The presence of both hydrogen bond donor (amine and hydroxyl) and acceptor (hydroxyl) groups allows it to probe the active sites of enzymes and receptors. This makes it a useful tool for structure-activity relationship (SAR) studies and for understanding protein-ligand interactions.[1] The cis-configuration imposes specific spatial constraints that can lead to higher binding affinities compared to its trans-isomer in certain biological targets, such as norepinephrine reuptake inhibitors.[1]

Functional Group Variants in Research

A closely related compound, cis-4-(aminomethyl)cyclohexanecarboxylic acid hydrochloride, which features a carboxylic acid instead of a hydroxyl group, is also a significant research chemical. This variant is used in peptide-mimetic drug design and as a precursor to antifibrinolytic agents and thrombin inhibitors.[1][3] Its structural similarity to tranexamic acid, a known antifibrinolytic, highlights the therapeutic potential of this molecular backbone.[3][6]

Polymer Chemistry

In the field of materials science, this compound is investigated for its utility in polymer production.[1] Its bifunctional nature allows it to act as a monomer in the synthesis of specialty polyamides and polyesters, where the rigid cyclohexane ring can impart enhanced thermal stability and mechanical properties to the resulting polymers.[3]

Safety, Handling, and Storage

As with any chemical reagent, proper handling and storage of this compound are essential to ensure laboratory safety.

Table 2: Safety and Handling Guidelines

| Aspect | Recommendation | Source(s) |

| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, and eye/face protection. Ensure adequate ventilation or use respiratory protection. | [7][8][9] |

| Handling | Avoid breathing dust. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. | [7][8][10] |

| Storage | Keep container tightly closed. Store in a dry, cool, and well-ventilated place. Recommended storage is between 2-8°C. | [2][8] |

| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get medical attention. | [7][8] |

| First Aid (Skin) | Wash with plenty of soap and water. If skin irritation occurs, seek medical advice. | [8] |

| First Aid (Inhalation) | Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell. | [7][8] |

| First Aid (Ingestion) | Rinse mouth and get medical help. | [7] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations. | [7][10] |

The compound is classified as an acute oral toxicant (Category 4) and can cause serious eye damage.[2][7] It may also cause skin and respiratory irritation.[1][8]

Conclusion

This compound stands out as a strategically important chemical entity. Its well-defined stereochemistry and bifunctional nature provide a robust platform for the synthesis of complex molecules in medicinal chemistry and for the development of advanced polymers. A thorough understanding of its properties, synthetic pathways, and handling requirements is crucial for leveraging its full potential in research and development, paving the way for innovations in therapeutics and materials science.

References

- This compound | 1236132-25-4. Benchchem.

- cis-4-Amino-cyclohexanol hydrochloride 97%. Sigma-Aldrich.

- cis-4-Aminocyclohexanol hydrochloride - Safety D

- cis-4-Aminocyclohexanol hydrochloride synthesis. ChemicalBook.

- SAFETY D

- SAFETY D

- cis-4-Aminocyclohexanol hydrochloride. ChemicalBook.

- This compound. Crysdot LLC.

- Safety Data Sheet for trans-4-(Aminomethyl)cyclohexanecarboxylic acid. Synquest Labs.

- cis-4-(Aminomethyl)cyclohexanecarboxylic acid hydrochloride. Vulcanchem.

- trans-4-(Aminomethyl)cyclohexane Carboxylic Acid (T-AMCHA)

Sources

- 1. benchchem.com [benchchem.com]

- 2. cis-4-Amino-cyclohexanol hydrochloride 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. cis-4-(Aminomethyl)cyclohexanecarboxylic acid hydrochloride (3667-38-7) for sale [vulcanchem.com]

- 4. cis-4-Aminocyclohexanol hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 5. cis-4-Aminocyclohexanol hydrochloride | 56239-26-0 [chemicalbook.com]

- 6. trans-4-(Aminomethyl)cyclohexane carboxylic acid (T-AMCHA), an anti-fibrinolytic agent, accelerates barrier recovery and prevents the epidermal hyperplasia induced by epidermal injury in hairless mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cis-4-Aminocyclohexanol hydrochloride - Safety Data Sheet [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. synquestlabs.com [synquestlabs.com]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

An In-depth Technical Guide to the Synthesis of cis-4-(Aminomethyl)cyclohexanol Hydrochloride

Abstract

This technical guide provides a comprehensive overview of scientifically vetted synthesis pathways for cis-4-(aminomethyl)cyclohexanol hydrochloride, a key bifunctional building block in medicinal chemistry and drug development. The document is structured to provide researchers, scientists, and drug development professionals with not only detailed, replicable protocols but also the underlying chemical principles that govern these transformations. We will explore three distinct and strategic approaches: stereoselective catalytic hydrogenation, functional group transformation from a carboxylic acid derivative, and an elegant chemoenzymatic route. Each pathway is critically evaluated for its advantages, challenges, and stereochemical control, offering a nuanced understanding of the available synthetic options. This guide is intended to be a practical resource, empowering chemists to make informed decisions in their synthetic endeavors.

Introduction: The Significance of this compound

cis-4-(Aminomethyl)cyclohexanol is a valuable saturated carbocyclic bifunctional molecule featuring a primary amine and a primary alcohol in a specific 1,4-cis stereochemical relationship on a cyclohexane scaffold. The hydrochloride salt form enhances its stability and handling properties. This particular arrangement of functional groups makes it a crucial intermediate in the synthesis of a variety of pharmacologically active compounds, including mucolytic agents like ambroxol and its derivatives[1]. The defined stereochemistry is often critical for biological activity, influencing how the molecule interacts with its target receptors or enzymes[1]. The cyclohexane ring adopts a stable chair conformation, which dictates the spatial orientation of the aminomethyl and hydroxyl groups, further impacting its role in drug-receptor binding[1]. The synthesis of the pure cis-isomer, free from its trans counterpart, is therefore a significant challenge that requires carefully designed and controlled synthetic strategies. This guide will illuminate several effective approaches to achieve this goal.

Pathway I: Stereoselective Catalytic Hydrogenation of p-Aminophenol

The catalytic hydrogenation of readily available aromatic precursors is a common and industrially scalable approach to access substituted cyclohexanes. The stereochemical outcome of the hydrogenation of 4-aminophenol to 4-aminocyclohexanol is highly dependent on the choice of catalyst and reaction conditions. While palladium catalysts typically favor the formation of the thermodynamically more stable trans-isomer, rhodium-based catalysts have been shown to preferentially yield the cis-isomer[2][3]. This pathway leverages this catalytic bias to produce the desired cis-4-aminocyclohexanol intermediate, which can then be converted to the target molecule.

Mechanistic Rationale for Stereoselectivity

The stereoselectivity of arene hydrogenation is dictated by the mechanism of hydrogen addition to the aromatic ring on the catalyst surface. With rhodium catalysts, the hydrogenation of phenols is believed to proceed through a pathway that favors the cis-addition of hydrogen atoms to the same face of the aromatic ring, leading to the formation of the cis-cyclohexanol derivative. In contrast, palladium catalysts can facilitate isomerization of intermediates on the catalyst surface, leading to the thermodynamically more stable trans-product[2][3]. Therefore, for the synthesis of the cis-isomer, rhodium on a suitable support like alumina or carbon is the catalyst of choice.

Experimental Protocol

Step 1: Synthesis of cis-4-Aminocyclohexanol

A detailed protocol for the rhodium-catalyzed hydrogenation of p-aminophenol to yield a majority of the cis-isomer is as follows, adapted from literature procedures[3][4]:

-

Reactor Setup: To a high-pressure autoclave, add p-aminophenol (10.0 g, 91.6 mmol) and a 5% rhodium on alumina catalyst (5 wt% of the substrate).

-

Solvent Addition: Add isopropanol as the solvent.

-

Hydrogenation: Seal the reactor and purge several times with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen to approximately 5 bar.

-

Reaction Conditions: Heat the mixture to 80°C with vigorous stirring. Monitor the reaction progress by hydrogen uptake.

-

Work-up: After the reaction is complete (typically 24-48 hours), cool the reactor to room temperature and carefully vent the hydrogen. Filter the reaction mixture to remove the catalyst. The filtrate containing the product can be used directly in the next step or concentrated under reduced pressure. The expected outcome is a mixture of cis- and trans-4-aminocyclohexanol, with the cis-isomer being the major product.

Step 2: Conversion of cis-4-Aminocyclohexanol to cis-4-(Aminomethyl)cyclohexanol

This multi-step conversion requires the protection of the amino group, conversion of the hydroxyl group to a leaving group, displacement with a cyanide, and subsequent reduction.

-

Protection of the Amino Group: The crude cis-4-aminocyclohexanol is dissolved in a suitable solvent like dichloromethane, and a protecting group such as di-tert-butyl dicarbonate (Boc-anhydride) is added in the presence of a base like triethylamine to form Boc-cis-4-aminocyclohexanol.

-

Activation of the Hydroxyl Group: The hydroxyl group of the Boc-protected intermediate is then converted to a good leaving group, for example, by reaction with p-toluenesulfonyl chloride in the presence of pyridine to form the tosylate.

-

Nucleophilic Substitution with Cyanide: The tosylate is then reacted with sodium cyanide in a polar aprotic solvent like DMSO to introduce the nitrile functionality, yielding Boc-cis-4-cyanocyclohexane.

-

Reduction of the Nitrile and Deprotection: The nitrile group is reduced to a primary amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an ethereal solvent such as THF. This step also cleaves the Boc protecting group.

-

Formation of the Hydrochloride Salt: The resulting cis-4-(aminomethyl)cyclohexanol is then treated with hydrochloric acid in a suitable solvent (e.g., isopropanol or ether) to precipitate the desired hydrochloride salt.

Workflow Diagram

Caption: Workflow for Pathway I.

Pathway II: Reduction from a Carboxylic Acid Derivative

This pathway starts from a commercially available or readily synthesized cyclohexane carboxylic acid derivative and involves a series of functional group transformations to install the required aminomethyl and hydroxymethyl groups with the desired cis-stereochemistry. A key starting material for this route is cis-4-(hydroxymethyl)cyclohexanecarboxylic acid.

Strategic Considerations

The core of this strategy lies in the orthogonal reactivity of the carboxylic acid and alcohol functionalities. The carboxylic acid can be converted to an amide, which is then reduced to the aminomethyl group, while the primary alcohol is carried through the synthesis. The stereochemistry is set from the beginning with the choice of the cis-isomer of the starting material.

Experimental Protocol

Step 1: Synthesis of cis-4-(Hydroxymethyl)cyclohexanecarboxamide

-

Esterification: cis-4-(Hydroxymethyl)cyclohexanecarboxylic acid (15.8 g, 0.1 mol) is first converted to its methyl ester by refluxing in methanol with a catalytic amount of sulfuric acid.

-

Amidation: The resulting methyl ester is then treated with aqueous ammonia under pressure and heat to form cis-4-(hydroxymethyl)cyclohexanecarboxamide.

Step 2: Reduction of the Amide to the Amine

The reduction of the amide to the primary amine is a crucial step. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of this transformation[5].

-

Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), a suspension of LiAlH₄ (excess, e.g., 2-3 equivalents) in anhydrous tetrahydrofuran (THF) is prepared.

-

Amide Addition: A solution of cis-4-(hydroxymethyl)cyclohexanecarboxamide in anhydrous THF is added dropwise to the LiAlH₄ suspension at 0°C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours to ensure complete reduction.

-

Work-up: The reaction is carefully quenched by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water. The resulting granular precipitate of aluminum salts is filtered off, and the filter cake is washed with THF. The combined organic filtrates are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield crude cis-4-(aminomethyl)cyclohexanol.

Step 3: Formation of the Hydrochloride Salt

-

Salt Formation: The crude cis-4-(aminomethyl)cyclohexanol is dissolved in a minimal amount of isopropanol.

-

Precipitation: A solution of hydrochloric acid in isopropanol is added dropwise with stirring until the solution is acidic. The hydrochloride salt will precipitate out of the solution.

-

Isolation: The precipitate is collected by filtration, washed with cold isopropanol and then ether, and dried under vacuum to give the final product.

Workflow Diagram

Caption: Workflow for Pathway II.

Pathway III: Chemoenzymatic Synthesis

This modern and highly selective approach utilizes enzymes to catalyze key transformations, offering excellent stereocontrol and often milder reaction conditions compared to traditional chemical methods. The synthesis of cis-4-aminocyclohexanol from 1,4-cyclohexanedione using a ketoreductase (KRED) and an amine transaminase (ATA) has been reported, providing a green and efficient route to the key intermediate[6][7][8].

The Power of Biocatalysis

Enzymes are highly specific catalysts that can distinguish between stereoisomers and functional groups with remarkable precision. In this pathway, a ketoreductase first selectively reduces one of the two ketone groups of 1,4-cyclohexanedione to a hydroxyl group. Subsequently, an amine transaminase stereoselectively converts the remaining ketone into an amine, yielding the desired cis-4-aminocyclohexanol. The stereochemical outcome is dictated by the specific enzymes chosen.

Experimental Protocol

Step 1: One-Pot Synthesis of cis-4-Aminocyclohexanol

This protocol is based on the work of Sviatenko et al.[6].

-

Reaction Mixture: In a buffered aqueous solution (e.g., phosphate buffer, pH 7.0), 1,4-cyclohexanedione is added as the substrate.

-

Enzyme Addition: A ketoreductase (KRED) and a cis-selective amine transaminase (ATA) are added to the reaction mixture. A co-factor for the KRED (e.g., NAD(P)H) and an amine donor for the ATA (e.g., isopropylamine) are also required.

-

Reaction Conditions: The reaction is typically carried out at or near room temperature (e.g., 30°C) with gentle agitation.

-

Monitoring: The progress of the reaction is monitored by techniques such as HPLC or GC to determine the conversion of the starting material and the formation of the product.

-

Work-up: Once the reaction is complete, the enzymes are denatured (e.g., by heat or addition of an organic solvent), and the product is isolated from the aqueous solution by extraction or other purification methods.

Step 2: Conversion to this compound

The conversion of the resulting cis-4-aminocyclohexanol to the final product follows the same multi-step chemical sequence as described in Pathway I, Step 2.

Workflow Diagram

Caption: Workflow for Pathway III.

Comparative Analysis of Synthesis Pathways

| Pathway | Starting Material | Key Steps | Advantages | Disadvantages |

| I: Catalytic Hydrogenation | p-Aminophenol | Stereoselective hydrogenation, multi-step functional group conversion | Scalable, uses readily available starting materials. | Requires high pressure, catalyst can be expensive, multi-step conversion of the intermediate adds complexity. |

| II: Reduction from Carboxylic Acid | cis-4-(Hydroxymethyl)cyclohexanecarboxylic Acid | Amide formation, LiAlH₄ reduction | Good stereochemical control from the start. | LiAlH₄ is a hazardous reagent, requires anhydrous conditions. |

| III: Chemoenzymatic | 1,4-Cyclohexanedione | One-pot enzymatic conversion to the key intermediate. | High stereoselectivity, mild reaction conditions, environmentally friendly ("green"). | Enzymes can be expensive and require specific handling, multi-step chemical conversion of the intermediate is still needed. |

Conclusion

The synthesis of this compound can be achieved through several strategic pathways, each with its own set of advantages and challenges. The choice of the optimal route will depend on factors such as the desired scale of the synthesis, the availability of specialized equipment (e.g., high-pressure reactors, biocatalysis facilities), and cost considerations. The catalytic hydrogenation route offers scalability, while the reduction from a carboxylic acid derivative provides excellent stereocontrol from a defined starting material. The chemoenzymatic approach represents a modern, highly selective, and sustainable alternative. This guide provides the necessary foundational knowledge and practical protocols to enable researchers to successfully synthesize this important building block for the advancement of pharmaceutical research and development.

References

-

Sviatenko, O., Ríos-Lombardía, N., Morís, F., González-Sabín, J., Manideep, K. V., Merdivan, S., ... & Höhne, M. (2019). One-Pot Synthesis of 4-Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. ChemCatChem, 11(23), 5764-5771. [Link]

-

Sviatenko, O., Ríos-Lombardía, N., Morís, F., González-Sabín, J., Manideep, K. V., Merdivan, S., ... & Höhne, M. (2019). One-Pot Synthesis of 4-Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. Semantic Scholar. [Link]

-

University of Greifswald. (2020). Combining ketoreductase and amine transaminase for 4- aminocyclohexanol synthesis. Publication Server of the University of Greifswald. [Link]

-

Master Organic Chemistry. (n.d.). Reduction of Amides to Amines. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch22: Reduction of Amides using LiAlH4 to amines. Retrieved from [Link]

- Freidlin, L. Kh., et al. (1976). Hydrogenation of p-aminophenol on a ruthenium/Al2O3 catalyst. Bulletin of the Academy of Sciences of the USSR, Division of Chemical Science, 25, 952-958.

-

Künzle, N., et al. (2020). Trans-Selective and Switchable Arene Hydrogenation of Phenol Derivatives. Organic Letters, 22(19), 7535-7540. [Link]

-

Qi, X., et al. (2008). cis-4-(Tosyloxymethyl)cyclohexanecarboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2413. [Link]

-

Sviatenko, O., et al. (2019). One-pot Synthesis of 4-Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. ResearchGate. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. ES2213863T3 - PROCEDURE FOR THE PRODUCTION OF TRANS-4-AMINOCICLOHEXANOL. - Google Patents [patents.google.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. d-nb.info [d-nb.info]

- 7. One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

Unraveling the Molecular Gambit: A Technical Guide to the Putative Mechanism of Action of cis-4-(Aminomethyl)cyclohexanol hydrochloride

Abstract

This technical guide delves into the putative mechanism of action of cis-4-(aminomethyl)cyclohexanol hydrochloride, a compound of significant interest due to its structural analogy to well-established antifibrinolytic agents. In the absence of extensive direct research on this specific molecule, this paper constructs a scientifically-grounded hypothesis based on structure-activity relationships with the widely-used drug, tranexamic acid. We posit that this compound functions as a competitive inhibitor of plasminogen activation, thereby preventing fibrinolysis and stabilizing blood clots. This guide will provide an in-depth exploration of the fibrinolytic pathway, the established mechanism of lysine analog antifibrinolytics, and a detailed roadmap for the experimental validation of this proposed mechanism. It is intended for researchers, scientists, and drug development professionals seeking to understand and investigate this promising molecule.

Introduction: The Fibrinolytic Cascade and the Need for Its Regulation

Hemostasis, the physiological process that halts bleeding, is a delicate balance between clot formation (coagulation) and clot dissolution (fibrinolysis). While coagulation is essential to prevent hemorrhage, uncontrolled fibrinolysis can lead to premature clot breakdown and recurrent bleeding. The central enzyme in fibrinolysis is plasmin, which is generated from its inactive zymogen, plasminogen.[1][[“]] This activation is primarily mediated by tissue plasminogen activator (t-PA) and urokinase plasminogen activator (u-PA).

The regulation of this pathway is critical in various clinical scenarios, including surgery, trauma, and bleeding disorders like hemophilia.[[“]][3] Excessive fibrinolysis can be a major contributor to mortality and morbidity. Consequently, agents that can inhibit this process, known as antifibrinolytics, are invaluable therapeutic tools.[4][5]

This compound is a synthetic molecule featuring a cyclohexane ring with an aminomethyl group.[6] Its structure bears a striking resemblance to tranexamic acid (trans-4-(aminomethyl)cyclohexanecarboxylic acid), a potent and widely used antifibrinolytic drug.[7] This structural similarity forms the basis of the hypothesis that this compound also acts as an antifibrinolytic agent.

Proposed Mechanism of Action: A Lysine Analog Strategy

The established mechanism of tranexamic acid and similar compounds like ε-aminocaproic acid (EACA) involves their function as lysine analogs.[[“]][3][7] Plasminogen and plasmin possess specific lysine-binding sites (LBS) that are crucial for their interaction with fibrin.[1][8] By binding to these sites, fibrin localizes and enhances the activation of plasminogen, concentrating the fibrinolytic activity at the site of the clot.

We propose that This compound acts as a competitive antagonist at the lysine-binding sites of plasminogen and plasmin.

The key components of this proposed mechanism are:

-

Binding to Plasminogen: The aminomethyl group of the compound is expected to mimic the amino group of lysine, allowing it to bind to the LBS on plasminogen.[8]

-

Inhibition of Fibrin Binding: By occupying these sites, the compound prevents plasminogen from binding to lysine residues on the fibrin clot.[1][9]

-

Reduced Plasmin Generation: This steric hindrance inhibits the efficient activation of plasminogen to plasmin by t-PA, effectively reducing the rate of clot degradation.[[“]][8]

-

Clot Stabilization: The resulting decrease in plasmin activity protects the fibrin matrix from premature breakdown, leading to a more stable blood clot and reduced bleeding.[[“]]

The following diagram illustrates this proposed signaling pathway.

Caption: Proposed mechanism of antifibrinolytic action.

Structure-Activity Relationship Considerations

While the core mechanism is likely conserved, the structural differences between this compound and tranexamic acid are significant and warrant consideration:

-

Stereochemistry (cis vs. trans): The cis configuration places the aminomethyl and hydroxyl groups on the same side of the cyclohexane ring. This differs from the trans configuration of tranexamic acid. This will alter the three-dimensional shape of the molecule and could impact its binding affinity and specificity for the lysine-binding sites.

-

Functional Group (Hydroxyl vs. Carboxyl): The replacement of the carboxylic acid group with a hydroxyl group removes a potential site for ionic interactions and hydrogen bonding, which could also affect binding affinity and overall potency.

Experimental Validation Workflow

To validate the proposed mechanism of action, a multi-tiered experimental approach is necessary. This workflow is designed as a self-validating system, where each stage provides the foundation for the next.

Caption: High-level experimental validation workflow.

Phase 1: In Vitro Biochemical Assays

The initial phase focuses on confirming direct interaction with the molecular targets and quantifying the compound's inhibitory potential.

Objective: To determine if this compound directly inhibits plasminogen activation and plasmin activity.

Key Experiments:

-

Plasminogen Activation Assay: This assay measures the conversion of plasminogen to plasmin in the presence of a plasminogen activator (t-PA or u-PA) and a chromogenic plasmin substrate.

-

Direct Plasmin Inhibition Assay: This assay assesses the ability of the compound to directly inhibit the enzymatic activity of purified plasmin.

Protocol: Chromogenic Plasminogen Activation Assay

-

Reagent Preparation:

-

Prepare a stock solution of this compound in assay buffer (e.g., Tris-HCl, pH 7.4).

-

Prepare solutions of human plasminogen, tissue plasminogen activator (t-PA), and a chromogenic plasmin substrate (e.g., S-2251).

-

Prepare a positive control (tranexamic acid) and a negative control (vehicle).

-

-

Assay Plate Setup:

-

In a 96-well microplate, add 20 µL of various concentrations of the test compound, tranexamic acid, or vehicle control.

-

Add 20 µL of human plasminogen to each well.

-

Add 20 µL of t-PA to initiate the activation.

-

Incubate at 37°C for a predetermined time (e.g., 10 minutes).

-

-

Measurement:

-

Add 20 µL of the chromogenic substrate to each well.

-

Immediately measure the absorbance at 405 nm using a microplate reader in kinetic mode for 15-30 minutes.

-

-

Data Analysis:

-

Calculate the rate of substrate cleavage (Vmax) for each concentration.

-

Plot the percentage of inhibition against the compound concentration.

-

Determine the IC50 (half-maximal inhibitory concentration) value using non-linear regression analysis.

-

Table 1: Hypothetical Comparative Data from In Vitro Assays

| Compound | Plasminogen Activation IC50 (µM) | Direct Plasmin Inhibition IC50 (mM) |

| Tranexamic Acid (Reference) | 15 | >10 |

| cis-4-(Aminomethyl)cyclohexanol HCl | To be determined | To be determined |

| ε-Aminocaproic Acid (Reference) | 100 | >50 |

Rationale: This table structure allows for a direct comparison of the potency of the test compound against known standards. Tranexamic acid is expected to be a potent inhibitor of plasminogen activation but a weak direct inhibitor of plasmin.[3][7]

Phase 2: Functional Confirmation in a Biological Matrix

This phase aims to confirm the antifibrinolytic activity in a more complex biological environment, such as human plasma.

Objective: To assess the compound's ability to prevent clot lysis in human plasma.

Key Experiment:

-

Clot Lysis Assay: This assay measures the time it takes for a clot formed in plasma to be lysed by endogenous or exogenous plasminogen activators.

Protocol: t-PA Induced Plasma Clot Lysis Assay

-

Sample Preparation:

-

Collect citrated human plasma from healthy donors.

-

Prepare serial dilutions of the test compound and controls in plasma.

-

-

Clot Formation and Lysis:

-

In a 96-well plate, add 50 µL of plasma containing the test compound.

-

Add 25 µL of t-PA solution.

-

Initiate clotting by adding 25 µL of a thrombin/CaCl₂ solution.

-

-

Measurement:

-

Immediately place the plate in a reader pre-warmed to 37°C and measure absorbance at 405 nm every minute for several hours. The absorbance will increase during clot formation and decrease during lysis.

-

-

Data Analysis:

-

Determine the clot lysis time (the time from the midpoint of clot formation to the midpoint of clot lysis) for each concentration.

-

Plot the clot lysis time against the compound concentration to assess dose-dependent effects.

-

Conclusion and Future Directions

The structural analogy of this compound to tranexamic acid provides a strong foundation for the hypothesis that it acts as an antifibrinolytic agent by inhibiting plasminogen activation. Its unique stereochemistry and functional group substitution present an intriguing scientific question regarding its potential potency and specificity. The experimental workflow detailed in this guide provides a clear and robust path to validating this proposed mechanism of action and characterizing its pharmacological profile. Successful validation would position this compound as a candidate for further development in the management of bleeding disorders and other conditions associated with excessive fibrinolysis.

References

-

Title: What is the mechanism of Tranexamic Acid? Source: Patsnap Synapse URL: [Link]

-

Title: Mechanisms of antifibrinolytic agents in hemostasis Source: Consensus URL: [Link]

-

Title: The many roles of tranexamic acid: An overview of the clinical indications for TXA in medical and surgical patients Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Tranexamic acid Source: Wikipedia URL: [Link]

-

Title: How Do Antifibrinolytic Agents Work? Source: RxList URL: [Link]

-

Title: What is the mechanism of action of Tranexamic Acid (TXA)? Source: Dr.Oracle URL: [Link]

-

Title: Mechanism and pharmacodynamics of the antifibrinolytics tranexamic acid (TXA) Source: Table, Supplemental Digital Content 1 URL: [Link]

-

Title: Antifibrinolytic Drugs and Haemostatics Source: Patient.info URL: [Link]

-

Title: Procoagulant Activity of Antifibrinolytic Agents; A Novel Hemostatic Mechanism of Tranexamic Acid and Epsilon-Aminocaproic Acid. Source: Blood | American Society of Hematology - ASH Publications URL: [Link]

-

Title: Antifibrinolytic Therapy and Perioperative Considerations Source: PubMed Central (PMC) - NIH URL: [Link]

Sources

- 1. What is the mechanism of Tranexamic Acid? [synapse.patsnap.com]

- 2. consensus.app [consensus.app]

- 3. The many roles of tranexamic acid: An overview of the clinical indications for TXA in medical and surgical patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. How Do Antifibrinolytic Agents Work? - Uses, Side Effects, Drug Names [rxlist.com]

- 5. patient.info [patient.info]

- 6. benchchem.com [benchchem.com]

- 7. Tranexamic acid - Wikipedia [en.wikipedia.org]

- 8. droracle.ai [droracle.ai]

- 9. Antifibrinolytic Therapy and Perioperative Considerations - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of cis-4-(Aminomethyl)cyclohexanol hydrochloride

An In-depth Technical Guide to the Physical and Chemical Properties of cis-4-(Aminomethyl)cyclohexanol Hydrochloride

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Introduction: Situating a Key Synthetic Intermediate

This compound is a bifunctional alicyclic compound that has garnered significant attention in medicinal and industrial chemistry. While not an active pharmaceutical ingredient (API) itself, its structural features—a primary amine and a secondary alcohol held in a fixed cis stereochemical relationship on a cyclohexane scaffold—make it a highly valuable and versatile synthetic building block.[1] Its most prominent role is as a critical intermediate and a recognized impurity in the synthesis of Ambroxol, a widely used mucolytic agent.[1]

This guide provides a comprehensive technical overview of the essential physical and chemical properties of this compound. Moving beyond a simple recitation of data, we will delve into the causality behind its behavior, offering field-proven insights into its characterization, stability, and application. The protocols and data presented herein are designed to equip researchers and development professionals with the practical knowledge required to effectively utilize this compound in their workflows.

Chemical Identity and Molecular Structure

A precise understanding of the molecule's identity and three-dimensional structure is the foundation for interpreting its reactivity and biological interactions.

Nomenclature and Core Identifiers

A consistent and accurate identification system is paramount for regulatory and research purposes.

| Property | Value | Source |

| Systematic (IUPAC) Name | 4-(aminomethyl)cyclohexan-1-ol;hydrochloride | [1] |

| Stereospecific IUPAC Name | rel-(1s,4s)-4-(aminomethyl)cyclohexan-1-ol hydrochloride | [2] |

| CAS Registry Number | 1236132-25-4 (primary) | [1][2][3][4] |

| Alternate CAS Number | 1021919-08-3 | [1] |

| Molecular Formula | C₇H₁₆ClNO | [1][2] |

| Molecular Weight | 165.66 g/mol | [1][2] |

| Appearance | White to off-white solid | [3] |

Stereochemical Configuration and Conformation

The term "cis" dictates that the aminomethyl (-CH₂NH₂) and hydroxyl (-OH) groups reside on the same face of the cyclohexane ring. This stereochemistry is fundamental to its properties.

-

Causality of Conformation: Like most cyclohexane derivatives, the molecule predominantly adopts a stable chair conformation to minimize torsional and steric strain.[1] The cis-1,4-substitution pattern results in one substituent being in an axial position and the other in an equatorial position. The bulkier aminomethyl group is expected to preferentially occupy the equatorial position to reduce unfavorable 1,3-diaxial interactions. This specific three-dimensional arrangement directly influences the molecule's reactivity, solubility, and how it fits into the active sites of enzymes or receptors.[1]

Caption: Workflow for experimental solubility determination.

Thermal Properties

-

Melting Point: While a specific melting point for this exact compound is not widely published, related structures such as cis-4-Aminocyclohexanol hydrochloride melt in the range of 193-200°C. [5][6]The melting point is a critical indicator of purity; a broad melting range or a depression from a reference value typically signifies the presence of impurities.

-

Thermal Stability: The compound is expected to be thermally stable under standard laboratory conditions. Thermal Gravimetric Analysis (TGA) is the definitive method to determine the onset of decomposition, which for similar structures, can be expected above 200°C. [7]

Spectroscopic and Analytical Characterization

A multi-technique analytical approach is essential for unambiguous structure confirmation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for confirming the cis-stereochemistry.

-

¹H NMR: Key diagnostic signals would include a multiplet for the proton on the carbon bearing the hydroxyl group (CH-OH). The coupling constants of this proton with its neighbors provide direct evidence of its axial/equatorial orientation, thereby confirming the cis vs. trans configuration. Other expected signals include multiplets for the cyclohexane ring protons and a distinct signal for the aminomethyl (-CH₂-N) protons.

-

¹³C NMR: The spectrum should show seven distinct carbon signals, consistent with the molecular formula. The chemical shifts of the carbon atoms attached to the hydroxyl and aminomethyl groups are characteristic.

Chromatographic Purity Analysis (HPLC)

High-Performance Liquid Chromatography is the industry standard for assessing purity and detecting related impurities, including the trans-isomer.

Protocol: Reversed-Phase HPLC for Purity Assessment

-

System: HPLC with UV detection (e.g., at 205 nm, as the molecule lacks a strong chromophore).

-

Column: C18 column (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm). [1]3. Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the compound in the mobile phase starting condition (e.g., 95% A, 5% B) to a concentration of ~1 mg/mL.

-

Validation: The method must demonstrate baseline separation between the cis- and trans-isomers. This is often achieved by analyzing a sample known to contain both or by performing forced degradation studies.

Caption: Integrated workflow for analytical characterization.

Chemical Reactivity and Stability

The molecule's utility stems from the differential reactivity of its two functional groups.

-

Reactive Sites: The primary amine is nucleophilic and serves as the main handle for synthetic elaboration, readily participating in reactions like N-alkylation, acylation, and reductive amination. The secondary alcohol is less reactive but can be oxidized or used in esterification or etherification reactions under appropriate conditions.

-

Stability and Storage: The compound is generally stable but may be moisture-sensitive. [1][5]It is recommended to store it in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon) at room temperature or refrigerated (2-8°C) for long-term preservation. [3][5]It should be kept away from strong oxidizing agents.

Applications in Research and Drug Development

The unique structure of this compound defines its role in science and industry.

-

Pharmaceutical Intermediate: Its primary application is as a key starting material for the synthesis of Ambroxol and related mucolytic agents. The amine group is typically reacted with a substituted benzyl bromide in the synthetic pathway. [1]* Impurity Reference Standard: Due to its formation as a potential byproduct or intermediate in pharmaceutical manufacturing, it serves as a crucial reference standard for quality control, allowing for the accurate detection and quantification of impurities in the final API. [1]* Research Applications: The defined spatial relationship between the amine and hydroxyl groups makes it a valuable tool for probing biological systems. It can be used as a scaffold in combinatorial chemistry, in the study of enzyme mechanisms, and for investigating protein-ligand interactions where hydrogen bonding and electrostatic interactions are key. [1]It has also been investigated as a precursor for developing potential antihypertensive agents. [1]

Conclusion

This compound is more than a simple chemical; it is a precisely engineered tool for chemical synthesis and a critical component in the quality control landscape of the pharmaceutical industry. Its properties are a direct consequence of its stereochemistry, with the cis-configuration governing its conformation, reactivity, and interaction with other molecules. A thorough understanding of its physical and chemical characteristics, verified through a robust analytical framework as outlined in this guide, is essential for any scientist or researcher aiming to leverage its full potential in drug discovery, development, and manufacturing.

References

-

Crysdot LLC, this compound, [Link]

-

PubChem, cis-4-(Aminomethyl)cyclohexanecarboxylic acid hydrochloride, [Link]

- Google Patents, Synthesis of trans-4-aminomethyl-cyclohexane-1-carboxylic acid hydrochloride,

-

University of Greifswald, Combining ketoreductase and amine transaminase for 4- aminocyclohexanol synthesis, [Link]

-

SLS Ireland, cis-4-Aminocyclohexanol Hydroc | MM0005.07-0025 | MIKROMOL, [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound 97% | CAS: 1236132-25-4 | AChemBlock [achemblock.com]

- 3. This compound | 1236132-25-4 [m.chemicalbook.com]

- 4. molcore.com [molcore.com]

- 5. 56239-26-0 CAS MSDS (cis-4-Aminocyclohexanol hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. cis-4-Aminocyclohexanol hydrochloride | 56239-26-0 [chemicalbook.com]

- 7. cis-4-(Aminomethyl)cyclohexanecarboxylic acid hydrochloride (3667-38-7) for sale [vulcanchem.com]

Stereochemistry of cis-4-(Aminomethyl)cyclohexanol hydrochloride

An In-depth Technical Guide to the Stereochemistry of cis-4-(Aminomethyl)cyclohexanol Hydrochloride

Abstract

This technical guide provides a comprehensive examination of the stereochemical features of this compound, a key synthetic intermediate in pharmaceutical development. The document delves into the foundational principles of cyclohexane conformation, the specific stereoisomerism of the title compound, and the analytical methodologies required for its definitive characterization. By integrating theoretical concepts with practical, field-proven protocols, this guide serves as an essential resource for researchers, scientists, and drug development professionals. We will explore the conformational equilibrium dictated by steric and electronic factors, detail the application of Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography for structural elucidation, and discuss the impact of its stereochemistry on its utility as a molecular building block.

Introduction: The Structural Significance of a Versatile Intermediate

This compound is a bifunctional organic molecule whose rigid, yet dynamic, cyclohexane framework is central to its chemical identity and utility. With a molecular formula of C₇H₁₆ClNO, it serves as a critical building block in medicinal chemistry, most notably in the synthesis of mucolytic agents such as ambroxol hydrochloride and its related compounds[1]. The precise three-dimensional arrangement of the aminomethyl and hydroxyl functional groups is not a trivial detail; it is a fundamental determinant of the molecule's reactivity and its ability to impart specific structural motifs to a final active pharmaceutical ingredient (API).

The stereochemical purity of such intermediates is paramount in drug development, as different stereoisomers can exhibit vastly different pharmacological and toxicological profiles. An in-depth understanding of the stereochemistry of this compound is therefore essential for rational drug design, process development, and quality control[1][2]. This guide will dissect the molecule's structure, beginning with the principles of isomerism in 1,4-disubstituted cyclohexanes and progressing to the nuanced conformational analysis that governs its preferred spatial arrangement.

Core Stereochemical Principles

Isomerism in 1,4-Disubstituted Cyclohexanes

The term "cis" in the compound's name defines the relative orientation of the two substituents (hydroxyl and aminomethyl) on the cyclohexane ring. In a cis isomer, both groups are situated on the same face of the ring. This is in contrast to the trans isomer, where the substituents are on opposite faces. This fundamental difference in connectivity dictates the possible spatial arrangements the molecule can adopt.

Caption: Chair flip equilibrium for the cis isomer.

Experimental Characterization and Protocols

The theoretical conformational preference must be validated by empirical data. NMR spectroscopy is the most powerful tool for this analysis in solution, while X-ray crystallography provides definitive proof in the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: The key to using ¹H NMR for conformational analysis lies in the distinct magnetic environments of axial and equatorial protons. The proton attached to the same carbon as a substituent (the methine proton, H-1 or H-4) provides a wealth of structural information through its chemical shift and spin-spin coupling constants (J-values).[2]

-

Chemical Shift (δ): Equatorial protons are typically "deshielded" compared to their axial counterparts and thus resonate at a lower field (higher ppm value).[2]

-

Coupling Constants (J): The magnitude of the J-value depends on the dihedral angle between coupled protons. Axial-axial couplings (J_aa, ~180° dihedral angle) are large (8-13 Hz), whereas axial-equatorial (J_ae) and equatorial-equatorial (J_ee) couplings are much smaller (2-5 Hz).

In the favored Conformer A , the hydroxyl group is axial, meaning the proton on C-1 is equatorial. This H-1 proton would exhibit small J-values to its neighbors on C-2 and C-6. Conversely, the aminomethyl group is equatorial, meaning the proton on C-4 is axial. This H-4 proton would display at least two large axial-axial couplings.

| Proton | Expected Position (Conformer A) | Expected ¹H NMR Signature |

| H-1 (on C-OH) | Equatorial | Lower field (deshielded), small coupling constants (appears as a broad singlet or narrow multiplet). |

| H-4 (on C-CH₂NH₃⁺) | Axial | Higher field (shielded), large axial-axial coupling constants (appears as a complex multiplet with a large width). |

Protocol: ¹H NMR Analysis

-

Sample Preparation: Accurately weigh 10-15 mg of this compound. Dissolve the sample in ~0.7 mL of a suitable deuterated solvent, such as deuterium oxide (D₂O) or methanol-d₄ (CD₃OD), in a clean 5 mm NMR tube.[2] D₂O is often preferred as it will exchange with the -OH and -NH₃⁺ protons, simplifying the spectrum by removing their signals.

-

Data Acquisition: Acquire a one-dimensional ¹H NMR spectrum on a high-resolution spectrometer (≥400 MHz is recommended for adequate signal dispersion).

-

Data Processing: Fourier transform the raw data, and carefully phase and baseline correct the resulting spectrum.

-

Analysis: Integrate all signals to confirm proton counts. Identify the multiplets corresponding to H-1 and H-4. Measure their chemical shifts and, most importantly, analyze their multiplicity and the magnitude of their coupling constants to confirm their axial or equatorial assignment.

X-ray Crystallography

Trustworthiness: While NMR reveals the predominant conformation in solution, single-crystal X-ray diffraction provides an unambiguous snapshot of the molecule's structure in the solid state. This technique is the gold standard for confirming stereochemistry and observing intermolecular interactions like hydrogen bonding.

Expected Crystal Structure: A successful crystallographic analysis of the title compound is expected to reveal the cyclohexane ring in a distinct chair conformation. Based on the conformational analysis, the aminomethyl group would be found in an equatorial position and the hydroxyl group in an axial position.[3][4] Furthermore, the analysis would map the extensive network of hydrogen bonds between the protonated amine (-NH₃⁺), the hydroxyl group (-OH), and the chloride counter-ion (Cl⁻), which are critical for stabilizing the crystal lattice.

Caption: Workflow for experimental stereochemical analysis.

Synthesis and Stereochemical Control

The synthesis of this compound often proceeds via the reduction of a suitable precursor where the cis stereochemistry is already established. A common route involves the catalytic hydrogenation of cis-4-(nitromethyl)cyclohexanol. The nitro group is reduced to an amine, which is then treated with hydrochloric acid to form the salt.[1] The stereochemistry is preserved during this reduction step, making the stereochemical purity of the starting material crucial.

Conclusion

The stereochemistry of this compound is defined by the cis relationship of its substituents and its existence in a dynamic chair-chair conformational equilibrium. This equilibrium strongly favors the conformer where the sterically demanding aminomethyl group occupies the equatorial position, and the smaller hydroxyl group is axial. This preferred conformation can be definitively confirmed using a combination of high-resolution NMR spectroscopy and single-crystal X-ray diffraction. A thorough understanding and rigorous analytical confirmation of these stereochemical features are indispensable for scientists in the pharmaceutical industry who rely on this compound as a versatile and structurally precise building block for the synthesis of complex drug molecules.

References

-

University of South Wales. (1987). Conformational Analysis of Cyclohexandiols and Related Compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). Conformational analysis of cyclohexanes. Retrieved from [Link]

-

St. Paul's Cathedral Mission College. (n.d.). Conformational Analysis of Monosubstituted Cyclohexane. Retrieved from [Link]

-

Acta Crystallographica Section B. (1974). cis-4-(Tosyloxymethyl)cyclohexanecarboxylic acid. Retrieved from [Link]

Sources

An Investigator's Guide to Characterizing the Biological Activity of cis-4-(Aminomethyl)cyclohexanol hydrochloride

Abstract

Cis-4-(Aminomethyl)cyclohexanol hydrochloride is a structurally intriguing molecule available for research purposes, yet its specific biological activities remain largely uncharacterized in public literature. This guide provides a comprehensive framework for researchers and drug development professionals to systematically investigate the potential therapeutic relevance of this compound. Instead of presenting established data, this document serves as a methodological whitepaper, drawing on principles of chemical biology and pharmacology to propose a robust research plan. We will leverage structural analogy to hypothesize potential activities, detail a multi-tiered experimental workflow for screening and mechanism-of-action studies, and provide validated protocols to guide laboratory execution. This document is intended not as a summary of knowns, but as a launchpad for discovery.

Introduction: The Case for Investigation

This compound is a small molecule featuring a cyclohexane scaffold substituted with an aminomethyl group and a hydroxyl group in a cis configuration. While commercial suppliers list its basic chemical properties, a thorough review of scientific literature reveals a scarcity of data regarding its biological effects. However, its structure bears resemblance to known bioactive molecules, suggesting a potential for pharmacological activity that warrants investigation.

The molecule's key features include:

-

A rigid cyclohexane ring that provides a defined spatial arrangement of functional groups.

-

A primary amine (in its hydrochloride salt form), which is a common feature in neurotransmitter analogs and enzyme inhibitors.

-

A hydroxyl group, which can participate in hydrogen bonding with biological targets.

The cis stereochemistry, which places the two functional groups on the same face of the ring, is a critical feature that will dictate its binding affinity and specificity compared to its trans isomer. This guide outlines a logical, E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) based approach to unlock the potential of this compound.

Structural Analogy and Hypothesis Generation

The first step in characterizing an unknown compound is to analyze its structure in the context of known pharmacophores. The aminomethylcyclohexane core is a privileged scaffold in medicinal chemistry.

Analogy to GABA and GABAergic Modulators

The structure of this compound shares features with gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. The distance between the amine and the cyclohexyl ring can be compared to the backbone of GABA analogs like Gabapentin and Pregabalin, which are used to treat epilepsy and neuropathic pain.

-

Hypothesis: this compound may act as a GABA receptor agonist, antagonist, or a modulator of GABAergic transmission. Its primary amine could interact with GABA receptor binding sites or associated transporters.

Analogy to Tranexamic Acid and Fibrinolysis

The trans isomer of the related compound aminomethylcyclohexanecarboxylic acid is Tranexamic Acid, a well-known antifibrinolytic agent. Tranexamic acid functions by blocking the lysine binding sites on plasminogen.

-

Hypothesis: Although our target molecule has a hydroxyl group instead of a carboxylic acid, the core aminomethylcyclohexane structure suggests a potential, albeit likely weaker, interaction with proteins that have lysine binding domains, such as plasminogen. The different functional group and stereochemistry make this a lower probability but still plausible area for initial screening.

The proposed workflow will prioritize the investigation of GABAergic activity due to the stronger structural and functional group similarity.

A Proposed Research Workflow for Characterization

A tiered approach is recommended to efficiently screen for activity and subsequently elucidate the mechanism of action. This workflow ensures that resources are directed toward the most promising effects identified in initial, broad-based screening.

Caption: Proposed multi-phase workflow for systematic biological characterization.

Detailed Experimental Protocols

The following protocols are presented as self-validating systems, incorporating necessary controls to ensure the trustworthiness of the data generated.

Phase 1 Protocol: Primary Screening and Cytotoxicity

Objective: To perform a broad initial screen for biological activity and determine the compound's general toxicity profile.

Methodology: High-Throughput GABA Receptor A Binding Assay (Fluorescence-Based)

-

Plate Preparation: Seed HEK293 cells stably expressing the GABAA receptor complex into 384-well black, clear-bottom microplates. Culture overnight to allow for cell adherence.

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in sterile water. Create a dilution series ranging from 1 µM to 1 mM.

-

Assay Execution:

-

Wash cells gently with a chloride-free buffer.

-

Load cells with a halide-sensitive fluorescent indicator dye (e.g., a DiBAC analog) according to the manufacturer's protocol.

-

Add the compound dilutions to the wells. Include wells with a known GABAA agonist (e.g., Muscimol) as a positive control and wells with buffer only as a negative control.

-

Add a sub-maximal concentration of GABA to all wells except the negative control.

-

Incubate for a specified period (e.g., 30 minutes) at 37°C.

-

-

Data Acquisition: Measure fluorescence intensity using a plate reader (e.g., Ex/Em of 485/525 nm). An increase in fluorescence indicates cell membrane depolarization, while a decrease suggests hyperpolarization, indicative of GABAA receptor activation (chloride influx).

-

Causality Check (Self-Validation): The positive control (Muscimol + GABA) should show a significant decrease in fluorescence compared to the GABA-only wells. The test compound's effect should be dose-dependent.

Methodology: MTT Cytotoxicity Assay

-

Plate Preparation: Seed a relevant cell line (e.g., SH-SY5Y neuroblastoma cells) in 96-well plates and culture for 24 hours.

-

Compound Treatment: Treat cells with a range of concentrations of this compound (e.g., 1 µM to 2 mM) for 24-48 hours. Include a vehicle control (water) and a positive control for cell death (e.g., 10% DMSO).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., acidified isopropanol) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. This will establish the concentration range for non-toxic effects in subsequent experiments.

Phase 2 Protocol: Dose-Response and Target Validation

Objective: To quantify the potency of the compound at the identified target and confirm the interaction using an alternative method.

Methodology: Electrophysiology (Patch-Clamp)

This is the gold-standard orthogonal assay for ion channel targets like the GABAA receptor.

-

Cell Preparation: Use cultured primary neurons or the same HEK293-GABAA cell line from the primary screen.

-

Recording: Perform whole-cell voltage-clamp recordings. Hold the cell at a membrane potential of -60 mV.

-

Compound Application: Perfuse the cell with a solution containing a low concentration of GABA (e.g., EC10) to elicit a baseline current.

-

Test Application: Apply increasing concentrations of this compound in the presence of the baseline GABA.

-

Data Acquisition: Measure the change in current amplitude. An increase in the inward chloride current upon application of the test compound would confirm positive allosteric modulation.

-

Data Analysis: Plot the percent potentiation against the compound concentration and fit the data to a Hill equation to determine the EC50 (the concentration that elicits 50% of the maximal effect).

Data Presentation: Structuring Quantitative Results

All quantitative data should be summarized for clear interpretation and comparison.

Table 1: Summary of In Vitro Pharmacology

| Parameter | Assay Type | Cell Line | Result |

| EC50 | GABAA Modulation | HEK293-GABAA | TBD µM |

| Max Potentiation | Electrophysiology | Primary Neurons | TBD % |

| CC50 | MTT Cytotoxicity | SH-SY5Y | > TBD mM |

| Selectivity Index | (CC50 / EC50) | - | TBD |

Conclusion and Future Directions

This guide provides a foundational strategy for the systematic evaluation of this compound. By following a logical progression from broad screening to specific mechanism-of-action studies, researchers can efficiently determine if this molecule holds therapeutic promise. The key to this process is rigorous, self-validating experimental design. Positive findings, particularly in the realm of GABAergic modulation, would warrant further investigation into its effects in preclinical models of neurological disorders such as epilepsy, anxiety, or neuropathic pain. The exploration of this under-characterized chemical space is a critical endeavor in the ongoing search for novel therapeutics.

References

-

This compound | 90333-33-4, AHH Chemical. [Link]

cis-4-(Aminomethyl)cyclohexanol hydrochloride CAS number 1236132-25-4

An In-depth Technical Guide to cis-4-(Aminomethyl)cyclohexanol hydrochloride

Executive Summary: This document provides a comprehensive technical overview of this compound (CAS No. 1236132-25-4), a versatile bifunctional molecule critical to medicinal chemistry and materials science. With a cyclohexane scaffold featuring both a hydroxyl and an aminomethyl group in a specific cis-stereochemical arrangement, this compound serves as a valuable building block for complex organic molecules and active pharmaceutical ingredients (APIs). This guide details its chemical identity, physicochemical properties, synthetic routes with an emphasis on stereochemical control, and robust analytical validation methodologies. Furthermore, it explores its applications as a key intermediate in the development of therapeutic agents, including mucolytics and potential antihypertensives, and outlines essential safety, handling, and storage protocols for laboratory use. The content herein is intended for researchers, chemists, and professionals in the field of drug discovery and development.

Chemical Identity and Physicochemical Properties

This compound is a cyclohexanol derivative where an aminomethyl group and a hydroxyl group are positioned on the same face of the cyclohexane ring.[1] This cis-configuration is crucial as it imparts specific spatial properties that influence its reactivity and interactions with biological targets compared to its trans-isomer.[1] The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, making it convenient for use in various synthetic and biological applications.[1]

The molecule predominantly adopts a stable chair conformation, which dictates the orientation of its functional groups and influences its physical and chemical behavior.[1]

| Property | Value | Source |

| IUPAC Name | 4-(aminomethyl)cyclohexan-1-ol;hydrochloride | [1] |

| CAS Number | 1236132-25-4 | [1] |

| Molecular Formula | C₇H₁₆ClNO | [1] |

| Molecular Weight | 165.66 g/mol | [1] |

| Appearance | Solid | [2] |

| Melting Point | 193-200 °C (for the related cis-4-aminocyclohexanol HCl) | [3] |

| Solubility | High solubility in polar solvents like water, methanol, and DMSO. | [4] |

Synthesis and Stereochemical Control

The synthesis of this compound requires precise control to ensure the desired stereochemical outcome, as the presence of the trans-isomer can be a critical impurity in subsequent applications.

Generalized Synthetic Pathway

A common and effective laboratory-scale synthesis involves the stereoselective reduction of a suitable precursor, such as a cis-configured nitromethyl or cyanocyclohexanol derivative. The final step involves treatment with hydrochloric acid to form the stable salt.

A representative synthetic route proceeds as follows:

-

Precursor Formation: Start with a commercially available cyclohexanone derivative.

-

Introduction of Nitrogen Moiety: Convert the ketone to an oxime or introduce a cyano group, followed by reactions that set the stereochemistry.

-

Stereoselective Reduction: The key step involves the reduction of the nitro or cyano group to the primary amine. This is often achieved using catalytic hydrogenation (e.g., H₂ gas with a Palladium catalyst), where the catalyst and reaction conditions are chosen to favor the formation of the cis-isomer.[1]

-

Salt Formation: The resulting cis-4-(Aminomethyl)cyclohexanol free base is dissolved in an appropriate solvent and treated with a stoichiometric amount of hydrochloric acid (e.g., HCl in dioxane or isopropanol) to precipitate the desired hydrochloride salt.[5]

Caption: Generalized workflow for the synthesis of the target compound.

Purification and Isomer Separation

Achieving high isomeric purity is paramount. Impurities, particularly the trans-isomer, must be carefully controlled and monitored.

-

Reaction Control: Tightly controlling reaction parameters such as temperature, pressure, and solvent polarity during the reduction step is critical to minimize the formation of the undesired trans-isomer.[1]

-

Recrystallization: The hydrochloride salt can often be purified by recrystallization from a suitable solvent system, such as isopropanol, which can selectively precipitate the desired isomer.[5]

-

Chromatographic Monitoring: High-Performance Liquid Chromatography (HPLC), especially with chiral columns (e.g., Chiralpak® series), is the method of choice to monitor the stereochemical purity of the reaction mixture and the final product.[1]

Analytical Characterization

Rigorous analytical validation is necessary to confirm the structural identity, stereochemistry, and purity of this compound. A combination of spectroscopic and chromatographic techniques is essential.

Caption: A multi-technique approach for analytical validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for confirming the cis-stereochemistry.

-

Protocol:

-

Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O or CD₃OD).

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 300 MHz or higher).[6]

-

Analyze the ¹H NMR spectrum, paying close attention to the signals of the cyclohexane ring protons.

-

-

Causality: The cis-configuration forces specific protons into axial and equatorial positions. The coupling constants (J-values) between adjacent axial-axial protons are typically large (8-13 Hz), while axial-equatorial and equatorial-equatorial couplings are much smaller (2-5 Hz). By analyzing these splitting patterns, the relative stereochemistry of the aminomethyl and hydroxyl groups can be definitively assigned.[1]

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

This technique is essential for determining purity and identifying any isomeric or synthesis-related impurities.

-

Protocol:

-

Prepare a dilute solution of the sample (e.g., 1 mg/mL) in the mobile phase.

-

Use a reverse-phase C18 column (e.g., Agilent Zorbax SB-C18).[1]

-

Employ a mobile phase gradient, for example, starting with a mixture of water and acetonitrile with 0.1% formic acid.[1]

-

Set the mass spectrometer to scan for the expected parent ion mass ([M+H]⁺).

-

-

Causality: This method separates compounds based on their polarity. It can effectively resolve the target compound from precursors, byproducts, and often the trans-isomer, allowing for accurate purity assessment (typically >95%). The mass spectrometer confirms the identity of the eluting peaks by their mass-to-charge ratio.

Applications in Research and Drug Development

This compound is not typically an active drug itself but rather a crucial intermediate whose structural and stereochemical features are incorporated into larger, more complex molecules.

-

Intermediate for Mucolytic Agents: It is a key building block in the synthesis of drugs like Ambroxol, a widely used mucolytic agent that helps clear mucus from the respiratory tract.[1]

-

Precursor for Antihypertensive Drugs: Research indicates its potential use in developing novel antihypertensive agents. The molecule's functional groups can interact with biological targets, such as enzymes involved in blood pressure regulation.[1]

-

Tool for Biological Studies: The defined spatial arrangement of the amine and hydroxyl groups makes it a valuable tool for probing protein-ligand interactions and studying enzyme mechanisms, where stereochemistry is critical for binding affinity.[1] The aminomethyl group can form key hydrogen bonds and electrostatic interactions within the active sites of enzymes or receptors.[1]

Caption: Use as a foundational block in a multi-step API synthesis.

Safety, Handling, and Storage

Proper handling is essential to ensure user safety and maintain the integrity of the compound. This information is a summary and should be supplemented by a full Safety Data Sheet (SDS).

-

Hazard Identification: May cause skin, eye, and respiratory irritation.[1][2] It can be harmful if swallowed.[7]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or goggles.[2][7]

-

Skin Protection: Wear suitable protective gloves (e.g., nitrile rubber) and a lab coat.[2][7]

-

Respiratory Protection: Avoid breathing dust. Use only in a well-ventilated area or with appropriate respiratory protection if dust formation is likely.[2][7]

-

-

First Aid Measures:

-

If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[2][7]

-

If on Skin: Wash with plenty of soap and water.[2]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[2][7]

-

If Swallowed: Rinse mouth and get medical help.[7]

-

-

Storage and Handling:

References

-

Title: Combining ketoreductase and amine transaminase for 4- aminocyclohexanol synthesis Source: Publication Server of the University of Greifswald URL: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. fishersci.com [fishersci.com]

- 3. cis-4-Amino-cyclohexanol hydrochloride 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. cis-4-(Aminomethyl)cyclohexanecarboxylic acid hydrochloride (3667-38-7) for sale [vulcanchem.com]

- 5. cis-4-Aminocyclohexanol hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 6. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]

- 7. cis-4-Aminocyclohexanol hydrochloride - Safety Data Sheet [chemicalbook.com]

A Technical Guide to Cyclohexanol Derivatives in Drug Discovery

Introduction: The Cyclohexanol Scaffold - A Privileged Structure in Medicinal Chemistry

The cyclohexanol moiety, a six-membered carbocyclic ring bearing a hydroxyl group, represents a fundamental and versatile scaffold in the landscape of drug discovery.[1][2][3] Its inherent three-dimensionality, conformational flexibility, and the reactivity of the hydroxyl group provide a rich foundation for the synthesis of diverse and biologically active molecules.[4] This guide delves into the multifaceted role of cyclohexanol derivatives, exploring their synthesis, structure-activity relationships (SAR), and therapeutic applications across a spectrum of diseases. We will examine how strategic modifications to the cyclohexanol core have led to the development of potent and selective therapeutic agents, offering insights for researchers and scientists engaged in the pursuit of novel drug candidates.

The Strategic Advantage of the Cyclohexanol Core

The prevalence of the cyclohexanol motif in pharmaceuticals is not coincidental. Several key features contribute to its status as a "privileged structure":

-

Tunable Physicochemical Properties: The hydroxyl group serves as a handle for modifying polarity, solubility, and hydrogen bonding capacity, crucial parameters for optimizing pharmacokinetic profiles.[2][5]

-

Stereochemical Diversity: The cyclohexane ring can exist in various conformations (chair, boat, twist-boat), and the introduction of substituents creates stereocenters. This stereochemical complexity allows for precise spatial orientation of functional groups to interact with biological targets.

-